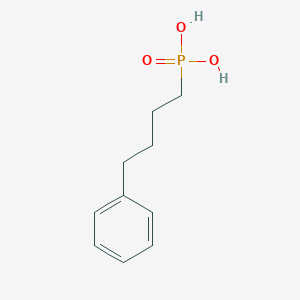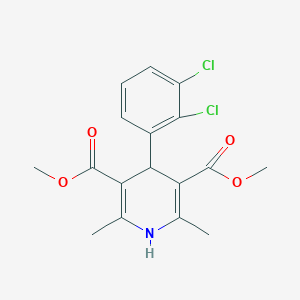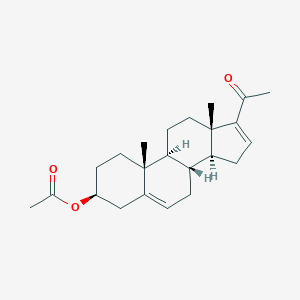
Acétate de 16-déhydroprégnénolone
Vue d'ensemble
Description
16-Dehydropregnenolone acetate (DPA) is a crucial intermediate for the synthesis of steroid hormones-based drugs. It is an antagonist for farnesoid X receptor (FXR) and modulates cholesterol metabolism. It is considered as a potential antihyperlipidemic agent .
Synthesis Analysis
A three-step efficient synthesis for the commercial production of 16-dehydropregnenolone acetate (16-DPA) from diosgenin, in an overall yield of 60%, has been developed . This process involves the generation of acetylonium ion (CH3C+=O) in optimum concentration from acetic anhydride using in the molar ratio of 1:3.5(diosgenin:Ac2O) in a pressure reactor in a medium of a hydrocarbon solvent . Another method involves a chromium- and MnO2-free green synthesis of 16-DPA starting from diosgenin. The reaction sequence involves three steps: acetolysis followed by acetylation, oxidation, and hydrolysis .Molecular Structure Analysis
The molecular formula of 16-Dehydropregnenolone acetate is C23H32O3. The molecular weight is 356.5 g/mol . The IUPAC name is [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
The synthesis of 16-DPA involves several chemical reactions, including acetolysis, acetylation, oxidation, and hydrolysis .Physical And Chemical Properties Analysis
16-DPA has a density of 1.1±0.1 g/cm3, a boiling point of 464.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.6±3.0 kJ/mol, and the flash point is 200.1±28.8 °C . The index of refraction is 1.547, and the molar refractivity is 101.6±0.4 cm3 .Applications De Recherche Scientifique
Acétate de 16-déhydroprégnénolone : Analyse complète des applications de la recherche scientifique
Intermédiaire pour les médicaments à base d'hormones stéroïdiennes : L'this compound (DPA) sert d'intermédiaire crucial dans la synthèse d'une large gamme de médicaments à base d'hormones stéroïdiennes. Ces derniers comprennent les corticostéroïdes, les stéroïdes anabolisants, les hormones sexuelles et les contraceptifs oraux . Le processus de transformation de la sapogénine stéroïdienne en DPA est à la fois écologique et efficace, ce qui le rend adapté à la production industrielle .
2. Antagoniste du récepteur X des farnésyles (FXR) Le DPA agit comme un antagoniste du récepteur X des farnésyles (FXR), qui joue un rôle important dans la régulation des niveaux d'acides biliaires et du métabolisme du cholestérol dans l'organisme . Cette action antagoniste peut conduire à la régulation à la hausse de CYP7A1 et à une réduction subséquente des taux de cholestérol sérique .
Agent antihyperlipidémique potentiel : En raison de sa capacité à moduler le métabolisme du cholestérol, le DPA est considéré comme un agent antihyperlipidémique potentiel. Cette application est particulièrement pertinente dans le contexte du traitement de pathologies telles que l'hypercholestérolémie, où la gestion des taux de cholestérol est cruciale pour la santé des patients .
Synthèse à partir de sources naturelles : Le DPA peut être synthétisé à partir de sapogénines stéroïdiennes naturelles comme la diosgénine et la solasodine. Ce processus de synthèse est non seulement écologique, mais il permet également d'utiliser des ressources naturelles, telles que l'isolement des glyco-alcaloïdes à partir des flux de déchets de la production d'amidon de pomme de terre .
Rôle dans la réduction du cholestérol sérique : Des études ont montré que des produits chimiques apparentés au DPA peuvent abaisser le cholestérol sérique en agissant comme des antagonistes du FXR. Cela suggère que le DPA lui-même pourrait avoir des applications dans le développement de traitements hypolipidémiants .
Potentiel de production industrielle : Le processus de synthèse en un seul pot mis au point pour le DPA met en évidence son potentiel de production industrielle à grande échelle. Ce processus permet d'obtenir un rendement global élevé et peut être facilement adapté à la production de masse d'intermédiaires de médicaments stéroïdiens .
Mécanisme D'action
Target of Action
16-Dehydropregnenolone acetate (16-DPA) is an antagonist for the farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism .
Mode of Action
As an FXR antagonist, 16-DPA inhibits the activation of FXR, leading to the up-regulation of CYP7A1 , a key enzyme in the classic pathway of bile acid synthesis .
Biochemical Pathways
16-DPA affects the cholesterol metabolism pathway . By antagonizing FXR, it up-regulates CYP7A1, which catalyzes the conversion of cholesterol to 7-alpha-hydroxycholesterol, the first and rate-limiting step in the synthesis of bile acids . This process ultimately leads to a decrease in serum cholesterol levels .
Pharmacokinetics
The pharmacokinetic properties of 16-DPA have been studied in animal models. In female mice, 16-DPA showed a higher area under the plasma concentration-time curve (AUC), lower apparent volume of distribution (Vz), and smaller systemic clearance (CL) than the 16-DPA solution group . This suggests that the compound has good bioavailability. The pharmacokinetics of 16-dpa can vary between genders .
Result of Action
The primary cellular effect of 16-DPA is the lowering of serum cholesterol levels . This is achieved through the up-regulation of CYP7A1, leading to increased conversion of cholesterol to bile acids .
Action Environment
The action of 16-DPA can be influenced by various environmental factors. For instance, the availability of steroidal sapogenins, such as diosgenin and solasodine, which are used in the synthesis of 16-DPA, can affect the production and availability of the compound . Furthermore, the use of certain solvents and catalysts in the synthesis of 16-DPA can impact its efficacy and stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
16-Dehydropregnenolone acetate plays a crucial role in biochemical reactions. It is a crucial intermediate for the synthesis of steroid hormones-based drugs . It is an antagonist for farnesoid X receptor (FXR) and modulates cholesterol metabolism .
Cellular Effects
Studies in male hamsters show that a related chemical, 16-DHP, acts as an FXR antagonist, consequently up-regulating CYP7A1 and lowering serum cholesterol .
Molecular Mechanism
It is known to act as an antagonist for the farnesoid X receptor (FXR), which plays a role in cholesterol metabolism .
Temporal Effects in Laboratory Settings
It is known that it is a crucial intermediate for the synthesis of steroid hormones-based drugs .
Dosage Effects in Animal Models
A study on the pharmacokinetics of 16-DHP in rats showed that the extent of conversion of 16-DHP to its metabolite was higher after oral administration in male rats but was insignificant in female rats .
Metabolic Pathways
16-Dehydropregnenolone acetate is involved in the metabolic pathways of steroid synthesis. It can be produced from a variety of steroidal sapogenins . Industrially useful sources are diosgenin in Mexican yams and solasodine from certain nightshades .
Transport and Distribution
It is known that it is a crucial intermediate for the synthesis of steroid hormones-based drugs .
Subcellular Localization
It is known that it is a crucial intermediate for the synthesis of steroid hormones-based drugs .
Propriétés
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-RFOVXIPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057857 | |
| Record name | Dehydropregnenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
979-02-2 | |
| Record name | Dehydropregnenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydropregnenolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Dehydropregnenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydropregnenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNADIENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



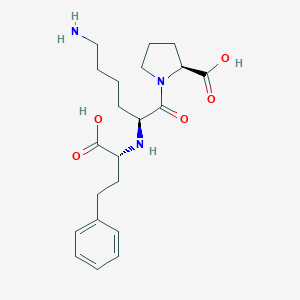
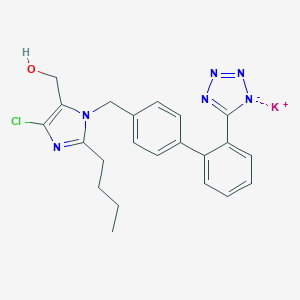
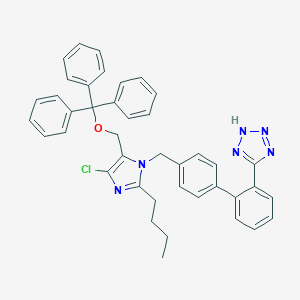
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
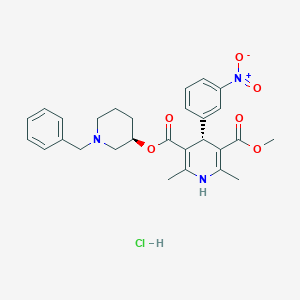
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)

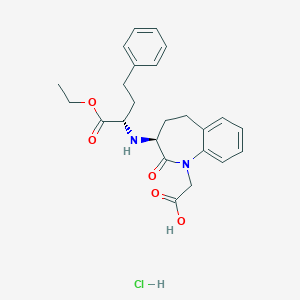
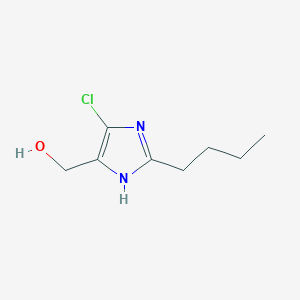
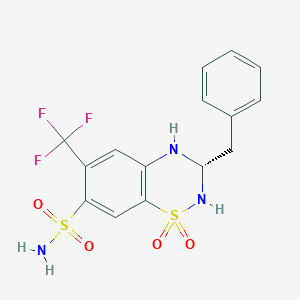

![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)
